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Compound of Interest

Compound Name: 4-Methyl-2-heptene

Cat. No.: B1238739 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

alkene 4-Methyl-2-heptene (C₈H₁₆). The document presents a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented

with experimental protocols and a visual representation of the analytical workflow. This guide is

intended to serve as a valuable resource for the identification, characterization, and quality

control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for 4-Methyl-2-
heptene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Signal
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 ~5.4 m - H-2, H-3

2 ~2.1 m - H-4

3 ~1.6 dd ~6.5, 1.5 H-1 (CH₃)

4 ~1.3 m - H-5 (CH₂)

5 ~0.9 d ~6.5 H-8 (CH₃)

6 ~0.85 t ~7.0 H-6, H-7 (CH₃)

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency. The data presented is a representative example.

¹³C NMR (Carbon-13 NMR) Data

Signal Chemical Shift (ppm) Assignment

1 ~132 C-3

2 ~125 C-2

3 ~41 C-4

4 ~30 C-5

5 ~23 C-8

6 ~20 C-6

7 ~18 C-1

8 ~14 C-7

Note: Peak assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Methyl-2-heptene exhibits characteristic absorption bands

corresponding to its functional groups.[1][2]

Wavenumber (cm⁻¹) Intensity Assignment

~3020 Medium =C-H stretch

2960, 2925, 2870 Strong C-H stretch (alkane)

~1670 Weak C=C stretch (alkene)

~965 Strong =C-H bend (trans alkene)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-Methyl-2-heptene shows a molecular ion peak and

several characteristic fragment ions.[2][3]

m/z Relative Intensity Assignment

112 Moderate [M]⁺ (Molecular Ion)

97 Moderate [M - CH₃]⁺

83 Moderate [M - C₂H₅]⁺

69 Strong [M - C₃H₇]⁺

55 Strong [C₄H₇]⁺

41 Very Strong [C₃H₅]⁺ (Base Peak)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 4-Methyl-2-heptene is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is
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typically in the range of 5-25 mg/mL.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

A standard one-pulse sequence is used for acquisition.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

The free induction decay (FID) is processed with a Fourier transform, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

unique carbon atom.

A wider spectral width (e.g., 200-250 ppm) is required compared to ¹H NMR.

A longer relaxation delay and a greater number of scans are typically necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Methyl-2-heptene, the simplest method is to

prepare a neat (undiluted) thin film. A drop of the liquid is placed between two salt plates (e.g.,

NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

FTIR Acquisition:

A background spectrum of the clean salt plates is recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1238739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample (as a thin film between the plates) is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: As a volatile liquid, 4-Methyl-2-heptene is well-suited for gas

chromatography-mass spectrometry (GC-MS). The sample is injected into a gas

chromatograph, where it is vaporized and separated from any impurities on a capillary column.

The separated compound then enters the mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

In the ion source, the vaporized molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structural

elucidation of 4-Methyl-2-heptene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-heptene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238739#spectroscopic-data-nmr-ir-mass-spec-of-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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